EMD-503982

Description

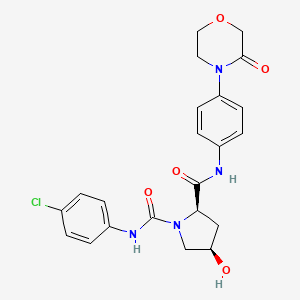

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClN4O5 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide |

InChI |

InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1 |

InChI Key |

DMYZJLOWGSRVKP-RTBURBONSA-N |

SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMD-503982; EMD 503982; EMD503982 |

Origin of Product |

United States |

Foundational & Exploratory

EMD-503982: An Inquiry into a Data-Scarce Investigational Compound

A comprehensive search for public data on the cancer target validation of EMD-503982 reveals a significant lack of available scientific literature, clinical trial information, and preclinical studies. This scarcity of information prevents the creation of an in-depth technical guide as requested. The available data is limited to basic chemical identifiers.

This compound is cataloged with the Chemical Abstracts Service (CAS) number 768370-75-8 and has a molecular formula of C22H23ClN4O5. Several chemical supplier websites list the compound, but it is frequently marked as "Not Available For Sale," suggesting it may be an early-stage research compound not in wide circulation.

Given the absence of specific data for this compound, this guide will provide a broader overview of the target validation strategies and mechanisms of action for a chemical class to which it may belong: sulfonamide derivatives. The term "EMD" in the compound's name is often associated with Merck KGaA, Darmstadt, Germany (known as EMD Serono in the US and Canada), a company with a history of developing sulfonamide-based pharmaceuticals.

The Landscape of Sulfonamides in Oncology

Sulfonamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] Their mechanisms of action in cancer are diverse and often target key pathways involved in tumor growth, proliferation, and survival.

General Mechanisms of Action of Anticancer Sulfonamides

Several sulfonamide-based drugs have been successfully developed and marketed for cancer therapy.[2][5] They exert their effects through various mechanisms, including:

-

Enzyme Inhibition: A primary mechanism is the inhibition of critical enzymes in cancer progression. Carbonic anhydrases (CAs), which are involved in pH regulation and tumor metabolism, are a common target.[2][4] Other targeted enzymes include aromatase and topoisomerase.[2]

-

Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cell proliferation.[4]

-

Disruption of Microtubule Assembly: Similar to taxanes, certain sulfonamide derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or targeting pathways like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), sulfonamides can disrupt the formation of new blood vessels that supply tumors.[1][4]

-

Modulation of Apoptosis: Some derivatives can influence the intrinsic and extrinsic apoptosis pathways, for instance, by inhibiting anti-apoptotic proteins like Bcl-2.[2][5]

A Hypothetical Workflow for Target Validation

Should data for this compound become available, a structured approach would be necessary for its target validation. The following represents a generalized workflow for such a process.

Conclusion

Without specific preclinical or clinical data on this compound, a detailed technical guide on its target validation in cancer cannot be constructed. The information presented here provides a general context for the potential mechanisms and validation strategies for sulfonamide derivatives in oncology. Researchers interested in this compound should monitor scientific databases and patent literature for any future disclosures related to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Factor VIIa Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available scientific literature or detailed experimental data for the compound designated EMD-503982. Chemical suppliers list it as a potential Factor Xa and Factor VIIa inhibitor, but no peer-reviewed studies, quantitative data, or established protocols associated with this specific molecule are available. Therefore, this guide provides a comprehensive overview of the Factor VIIa (FVIIa) inhibition pathway, utilizing data and protocols from well-characterized, publicly documented FVIIa inhibitors to serve as a technical resource for researchers in this field.

Introduction to Factor VIIa and the Extrinsic Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. The extrinsic pathway is the primary initiator of coagulation in vivo and is triggered by tissue damage.[1][2]

At the core of the extrinsic pathway is the interaction between Tissue Factor (TF), a transmembrane protein exposed at the site of injury, and Factor VII (FVII), a circulating zymogen.[3][4] Upon binding to TF, FVII is converted to its active form, Factor VIIa (FVIIa). The resulting TF-FVIIa complex is a potent serine protease that initiates a cascade of events by activating Factor IX and Factor X.[3][5] The activation of Factor X to Factor Xa marks the entry into the common pathway, leading to a "thrombin burst" and the subsequent conversion of fibrinogen to a stable fibrin clot.[2]

Given its pivotal role as the initiator of coagulation, Factor VIIa represents a key target for anticoagulant therapies. Direct inhibition of FVIIa is a therapeutic strategy aimed at attenuating the coagulation cascade at its origin, which could offer a safer anticoagulant profile with a reduced risk of bleeding compared to agents that target downstream factors.[6]

Quantitative Data for Representative Direct Factor VIIa Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7][8] The Ki value is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration, making it a more direct measure of potency.[8][9]

Below is a table summarizing these values for several well-characterized direct inhibitors of Factor VIIa.

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| PCI-27483 | Factor VIIa | 1.3 | 30 | FVIIa/TF complex, chromogenic assay | [10] |

| Vatreptacog alfa | Factor VIIa | N/A | N/A | Enhanced activity variant of rFVIIa | [11] |

| Recombinant FVIIa | Bypassing Agent | N/A | N/A | Used in hemophilia with inhibitors | [4][5] |

Note: N/A indicates that the data is not applicable or not available in the cited literature.

Experimental Protocols

The characterization of Factor VIIa inhibitors involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. A common method is the chromogenic activity assay.

Chromogenic Factor VIIa Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of the TF-FVIIa complex. The activity is quantified by the cleavage of a chromogenic substrate that mimics the natural substrate of Factor Xa, which is produced by the TF-FVIIa complex.

Materials:

-

Human Recombinant Factor VIIa

-

Recombinant soluble Tissue Factor (sTF)

-

Factor X

-

Chromogenic Factor Xa substrate (e.g., Spectrozyme FXa)

-

Assay Buffer (e.g., HBS/BSA buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of Factor VIIa, sTF, Factor X, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of the test inhibitor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

sTF (final concentration, e.g., 20 nM)

-

Factor VIIa (final concentration, e.g., 1 nM)

-

Test inhibitor at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the TF-FVIIa complex.

-

Initiation of Reaction: Add Factor X (final concentration, e.g., 150 nM) to all wells to initiate the activation to Factor Xa.

-

Second Incubation: Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the generation of Factor Xa.

-

Substrate Addition: Add the chromogenic Factor Xa substrate to all wells.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 15 minutes). The rate of change in absorbance is proportional to the Factor Xa activity.

-

Data Analysis: Plot the rate of reaction against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.[12]

Visualizations: Pathways and Workflows

Factor VIIa Signaling Pathway

The following diagram illustrates the central role of the TF-FVIIa complex in initiating the extrinsic coagulation cascade.

Caption: Initiation of the extrinsic coagulation cascade by the TF-FVIIa complex.

Experimental Workflow for Screening FVIIa Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel Factor VIIa inhibitors.

Caption: Workflow for the discovery and characterization of Factor VIIa inhibitors.

References

- 1. Factor VIIa (FVIIa) Chromogenic Activity Assay Kit | ABIN612646 [antibodies-online.com]

- 2. tf7.org [tf7.org]

- 3. tf7.org [tf7.org]

- 4. Current status and future prospects of activated recombinant coagulation factor VIIa, NovoSeven®, in the treatment of haemophilia and rare bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recombinant activated clotting factor VII (rFVIIa) in the treatment of surgical and spontaneous bleeding episodes in hemophilic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of CT‐001—a short‐acting factor VIIa with enhanced prohemostatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to EMD-503982: A Dual Inhibitor of Factor Xa and Factor VIIa

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD-503982 is a potent and orally available small molecule that has been identified as a dual inhibitor of Factor Xa (FXa) and Factor VIIa (FVIIa), key enzymes in the blood coagulation cascade. Its ability to target both the intrinsic and extrinsic pathways of coagulation suggests its potential as an anticoagulant for the prevention and treatment of thromboembolic disorders. Furthermore, emerging evidence indicates potential anticancer and antitumor activities, broadening its therapeutic applicability. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including available experimental data and methodologies.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C22H23ClN4O5. It has a molecular weight of 458.90 g/mol and is assigned the Chemical Abstracts Service (CAS) registry number 768370-75-8.[1] The structural information is crucial for understanding its interaction with target enzymes and for any further structural modification studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 768370-75-8 | [1] |

| Molecular Formula | C22H23ClN4O5 | [1] |

| Molecular Weight | 458.90 g/mol | [1] |

| SMILES String | C(NC1=CC=C(C=C1)N2C(=O)COCC2)(=O)[C@@H]3N(C(NC4=CC=C(Cl)C=C4)=O)C--INVALID-LINK--C3 | [1] |

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its primary biological effect by inhibiting two critical serine proteases in the coagulation cascade: Factor Xa and Factor VIIa.[1][2]

-

Factor Xa Inhibition: Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin formation. By inhibiting Factor Xa, this compound directly blocks the amplification of the coagulation process.[2]

-

Factor VIIa Inhibition: Factor VIIa is the initiator of the extrinsic pathway, which is activated upon tissue injury. Inhibition of Factor VIIa by this compound dampens the initiation of coagulation.

This dual-targeting mechanism provides a comprehensive blockade of the coagulation cascade, suggesting a potent anticoagulant effect.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key assays typically used to characterize inhibitors of Factor Xa and Factor VIIa.

In Vitro Factor Xa and Factor VIIa Inhibition Assays

These assays are fundamental to determining the potency of an inhibitor.

Objective: To quantify the inhibitory activity of this compound against purified Factor Xa and Factor VIIa.

Methodology: Chromogenic Substrate Assay

-

Reagents and Materials:

-

Purified human Factor Xa and Factor VIIa (commercial source)

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Chromogenic substrate specific for Factor VIIa (e.g., S-2288)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

96-well microplates

-

Microplate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add a fixed concentration of Factor Xa or Factor VIIa to each well. c. Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor. d. Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. e. Add the specific chromogenic substrate to each well to initiate the reaction. f. Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

In Vitro Anticoagulant Activity Assays

These assays assess the effect of the inhibitor in a more physiologically relevant environment using plasma.

Objective: To evaluate the anticoagulant effect of this compound in human plasma.

Methodologies:

-

Activated Partial Thromboplastin Time (aPTT) Assay: Measures the integrity of the intrinsic and common pathways.

-

Prothrombin Time (PT) Assay: Measures the integrity of the extrinsic and common pathways.

-

Reagents and Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

PT reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

-

-

Procedure: a. Prepare various concentrations of this compound in a suitable solvent. b. Add a small volume of each this compound concentration to aliquots of human plasma and incubate at 37°C for a short period. c. For aPTT: Add the aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes) at 37°C. d. For PT: Add the PT reagent to the plasma sample. e. Initiate clotting by adding CaCl2 solution. f. The coagulometer will measure the time taken for clot formation.

-

Data Analysis: a. Record the clotting time in seconds for each concentration of this compound. b. Plot the clotting time against the concentration of this compound to determine the dose-dependent anticoagulant effect.

In Vivo Thrombosis Models

Animal models are essential for evaluating the antithrombotic efficacy of a compound in a living system.

Objective: To assess the in vivo antithrombotic activity of this compound.

Methodology: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model (in rodents)

-

Animals and Reagents:

-

Rats or mice

-

Anesthetic agent

-

Ferric chloride (FeCl3) solution (e.g., 10%)

-

This compound formulated for oral or intravenous administration

-

Surgical microscope and instruments

-

-

Procedure: a. Administer this compound or vehicle control to the animals at various doses and time points before the procedure. b. Anesthetize the animal and surgically expose a carotid artery. c. Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury and thrombus formation. d. Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe. e. Record the time to occlusion (cessation of blood flow) or the size and weight of the thrombus at the end of the experiment.

-

Data Analysis: a. Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group. b. A significant increase in the time to occlusion or a reduction in thrombus weight indicates an antithrombotic effect.

Potential Anticancer and Antitumor Activity

The description of this compound as having potential anticancer and antitumor activity is intriguing.[1][2] The coagulation cascade is increasingly recognized to play a role in cancer progression, including tumor growth, angiogenesis, and metastasis. By inhibiting key coagulation factors, this compound may disrupt these processes. However, specific experimental data or dedicated studies to support this claim for this compound are not yet available in the public domain. Further research is warranted to explore this potential therapeutic application.

Conclusion

This compound is a promising dual inhibitor of Factor Xa and Factor VIIa with a clear mechanism of action as an anticoagulant. The provided methodologies outline the standard approaches to characterize such a compound. While the potential for anticancer activity is noted, this requires dedicated investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound.

References

The Discovery and Synthesis of EMD-503982: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD-503982 is an orally available, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Developed by Merck KGaA, this compound was investigated for the prevention and treatment of thromboembolic diseases. While detailed preclinical and clinical data on this compound are not extensively published in peer-reviewed literature, this guide provides a comprehensive overview of its discovery, the synthesis of its key precursors, and the general experimental protocols relevant to its evaluation. The information presented herein is compiled from scientific literature and patent filings.

Introduction

Thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. A key therapeutic strategy in the management of these conditions is the inhibition of the coagulation cascade. Factor Xa (FXa) has emerged as a prime target for anticoagulant therapy due to its pivotal position at the convergence of the intrinsic and extrinsic pathways of blood coagulation. By inhibiting FXa, the conversion of prothrombin to thrombin is blocked, thereby preventing the formation of a fibrin clot.

This compound was identified as a potent, small-molecule inhibitor of FXa. This document outlines the available technical information regarding its synthesis and putative mechanism of action.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound, as a direct Factor Xa inhibitor, is designed to bind to the active site of FXa, thereby preventing its enzymatic activity. This action interrupts the coagulation cascade, as depicted in the signaling pathway below.

Methodological & Application

Application Notes and Protocols: Determination of IC50 Values for PI3K/Akt Pathway Inhibitors

Note on EMD-503982: Publicly available data regarding the IC50 values and specific biological activity of this compound is limited. Therefore, this document utilizes the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , as an illustrative example to provide a comprehensive protocol and data presentation format. The methodologies and principles described herein are broadly applicable for the evaluation of similar kinase inhibitors.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][3] Pictilisib (GDC-0941) is a potent, orally bioavailable inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and serves as a valuable tool for studying the effects of PI3K pathway inhibition.[2][4][5]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a compound like Pictilisib in various cancer cell lines. The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Quantitative Data Presentation: IC50 Values of Pictilisib (GDC-0941)

The anti-proliferative activity of Pictilisib has been evaluated across a diverse panel of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| U87MG | Glioblastoma | 0.95 | [4][5] |

| PC3 | Prostate Cancer | 0.28 | [4][5] |

| MDA-MB-361 | Breast Cancer | 0.72 | [4][5] |

| A2780 | Ovarian Cancer | 0.14 | [4][6] |

| HCT116 | Colorectal Cancer | 1.081 (GI50) | [4][5] |

| DLD1 | Colorectal Cancer | 1.070 (GI50) | [4][5] |

| HT29 | Colorectal Cancer | 0.157 (GI50) | [4][5] |

| MCF-7 | Breast Cancer | 7.14 | PIK3CA mutant, Pictilisib-sensitive.[7] |

| MDA-MB-231 | Breast Cancer | 19.57 | PIK3CA wild-type, Pictilisib-resistant.[7] |

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocols

The following is a generalized protocol for determining the IC50 value of a test compound in adherent cancer cell lines using a colorimetric cell viability assay, such as the MTT assay.

3.1. Materials and Reagents

-

Cancer cell line of interest (e.g., U87MG, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Test compound (e.g., Pictilisib/GDC-0941)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

3.2. Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of a compound in cell culture.

3.3. Step-by-Step Procedure

-

Cell Seeding:

-

Culture cells in appropriate media until they reach approximately 80% confluency.

-

Harvest the cells using trypsin-EDTA, neutralize, and centrifuge.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM Pictilisib in DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A typical range might be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the various drug concentrations (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

-

-

Incubation:

-

Incubate the plate for a predetermined period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells (which represent 100% viability).

-

Plot the percent viability against the logarithm of the drug concentration.

-

Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC50 value.

-

Signaling Pathway

Pictilisib (GDC-0941) exerts its anti-proliferative effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt.[3] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.[2]

Caption: Pictilisib inhibits PI3K, blocking downstream signaling to Akt and mTOR.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD-503982 in Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD-503982 is identified as a potential direct inhibitor of coagulation Factor Xa (FXa) and Factor VIIa.[1] As a key enzyme in the coagulation cascade, FXa is responsible for the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin clot.[1][2][3] Direct FXa inhibitors, such as rivaroxaban and apixaban, are a class of anticoagulants that bind directly to FXa, thereby preventing downstream thrombin generation and fibrin formation.[2][3][4] These inhibitors have predictable pharmacokinetic and pharmacodynamic profiles.[5][6] This document provides detailed protocols for evaluating the anticoagulant activity of this compound using common in vitro coagulation assays.

Due to the limited publicly available data specific to this compound, the following protocols and data are presented as illustrative examples based on the established behavior of other direct FXa inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

Mechanism of Action: Inhibition of Factor Xa

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X, which then initiates the common pathway. Activated Factor X (FXa) forms the prothrombinase complex with activated Factor V (FVa), which catalyzes the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a clot.

This compound, as a direct FXa inhibitor, is expected to bind to the active site of FXa, thereby blocking its enzymatic activity and interrupting the coagulation cascade.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on various coagulation parameters. These values are for illustrative purposes and will vary depending on the specific reagents and instrumentation used.

Table 1: Effect of this compound on Prothrombin Time (PT)

| This compound Concentration (nM) | Clotting Time (seconds) |

| 0 (Vehicle Control) | 12.5 |

| 10 | 15.2 |

| 50 | 22.8 |

| 100 | 35.1 |

| 250 | 58.9 |

| 500 | >100 |

Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

| This compound Concentration (nM) | Clotting Time (seconds) |

| 0 (Vehicle Control) | 30.2 |

| 10 | 33.5 |

| 50 | 41.8 |

| 100 | 55.3 |

| 250 | 82.1 |

| 500 | >150 |

Table 3: Effect of this compound on Anti-Xa Activity

| This compound Concentration (nM) | % Inhibition of FXa |

| 0 (Vehicle Control) | 0 |

| 1 | 15.6 |

| 5 | 48.2 |

| 10 | 75.3 |

| 25 | 92.1 |

| 50 | 98.5 |

Experimental Protocols

General Considerations

-

Plasma Preparation: Use pooled normal human plasma, citrated (3.2% sodium citrate). Prepare platelet-poor plasma by centrifugation at 2000 x g for 15 minutes at room temperature.

-

Reagent Preparation: Reconstitute all reagents according to the manufacturer's instructions. Allow reagents to equilibrate to the appropriate temperature before use.

-

Instrumentation: Use a calibrated automated or semi-automated coagulometer for all clotting assays. A microplate reader is required for chromogenic assays.

Protocol 1: Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin reagent (a source of tissue factor and phospholipids) is added to the plasma sample, initiating the extrinsic pathway. The time to clot formation is measured after the addition of calcium.

Procedure:

-

Prepare a dilution series of this compound in a suitable vehicle (e.g., DMSO, saline).

-

Spike the pooled normal human plasma with the different concentrations of this compound or vehicle control. The final concentration of the vehicle should be consistent across all samples and should not exceed 1% (v/v).

-

Pre-warm the plasma samples and PT reagent to 37°C.

-

Pipette 50 µL of the plasma sample into a pre-warmed cuvette.

-

Incubate for 3 minutes at 37°C.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

-

Record the time to clot formation.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: An activator of the contact-dependent pathway (e.g., silica, kaolin) and a phospholipid substitute are added to the plasma sample. After an incubation period, calcium is added, and the time to clot formation is measured.

Procedure:

-

Prepare a dilution series of this compound and spike the pooled normal human plasma as described in the PT assay protocol.

-

Pre-warm the plasma samples and calcium chloride solution to 37°C.

-

Pipette 50 µL of the plasma sample into a pre-warmed cuvette.

-

Add 50 µL of the aPTT reagent (containing activator and phospholipids).

-

Incubate the mixture for 3-5 minutes at 37°C (the incubation time should be consistent with the reagent manufacturer's recommendation).

-

Add 50 µL of the pre-warmed calcium chloride solution and simultaneously start the timer.

-

Record the time to clot formation.

Protocol 3: Chromogenic Anti-Xa Assay

This assay directly measures the inhibitory activity of this compound against FXa.

Principle: A known amount of excess FXa is added to the plasma sample containing the inhibitor. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.

Procedure:

-

Prepare a dilution series of this compound and spike the pooled normal human plasma.

-

In a microplate well, add the plasma sample.

-

Add a solution containing a known concentration of bovine or human FXa.

-

Incubate for a specified time at 37°C to allow the inhibitor to bind to FXa.

-

Add the chromogenic substrate specific for FXa.

-

After a further incubation period, stop the reaction (e.g., by adding acetic acid).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Construct a standard curve using calibrators with known concentrations of a reference FXa inhibitor to determine the activity of this compound.

References

- 1. Factor Xa (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. drugs.com [drugs.com]

- 3. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rivaroxaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD-503982 in Anticancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD-503982, identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine (EMD), is a novel small molecule inhibitor of the c-Myc oncogene.[1][2] Aberrant expression of c-Myc is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[1][3] this compound has demonstrated potent cytotoxic effects in various cancer cell lines, including those resistant to conventional chemotherapeutics, by inducing apoptosis.[1][2] The primary mechanism of action for this compound is the induction of c-Myc degradation through the ubiquitin-proteasomal pathway.[1] These application notes provide a comprehensive overview of the experimental design for evaluating the anticancer properties of this compound in a preclinical setting.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table presents representative data on the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate the expected potency and selectivity of a c-Myc inhibitor.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| DU-145 | Prostate Carcinoma | 6.5 |

| HCT116 | Colorectal Carcinoma | 4.8 |

| K562 | Chronic Myelogenous Leukemia | 3.1 |

| WI-38 | Normal Human Lung Fibroblasts | > 50 |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., WI-38)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins in the c-Myc signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-Myc, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Novel c-Myc-Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD-503982 in Cell Proliferation Assays

A thorough search for publicly available information on the compound "EMD-503982" has yielded no specific scientific data regarding its mechanism of action, cellular targets, or its effects on cell proliferation.

Supplier information indicates the existence of a compound with this identifier, but no associated research articles, chemical structure, or biological activity have been found in scientific databases. The term "EMD" is also commonly used as an acronym for "Empirical Mode Decomposition," a signal processing method, which complicates searches.

Due to the lack of fundamental information about this compound, it is not possible to provide detailed and accurate application notes, experimental protocols, or signaling pathway diagrams as requested. The creation of such scientific documentation requires a clear understanding of the compound's biological function.

To proceed with generating the requested content, the following information is essential:

-

Chemical Identity and Structure: The precise chemical structure of this compound.

-

Mechanism of Action: The specific cellular target(s) and the downstream effects of its binding. For example, is it an enzyme inhibitor, a receptor agonist/antagonist, or does it interfere with protein-protein interactions?

-

Target Signaling Pathway(s): Which key cellular signaling pathways are modulated by this compound (e.g., MAPK/ERK, PI3K/Akt, etc.)?

-

Preliminary Data: Any existing data on its effects on cell lines, such as IC50 values in proliferation assays or observed phenotypic changes.

General Protocols for Assessing Cell Proliferation

While specific protocols for this compound cannot be formulated, researchers can adapt the following general methodologies to assess the impact of any new compound on cell proliferation. The choice of assay depends on the research question, cell type, and available equipment.

Table 1: Comparison of Common Cell Proliferation Assays

| Assay Type | Principle | Advantages | Disadvantages |

| MTT/XTT/WST-1 Assays | Reduction of tetrazolium salts by metabolically active cells to a colored formazan product. | High-throughput, relatively inexpensive, and simple to perform. | Indirectly measures metabolic activity, which may not always correlate directly with cell number. Can be affected by the compound's reducing properties. |

| BrdU/EdU Incorporation Assays | Incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle. | Directly measures DNA synthesis and cell division. Allows for single-cell analysis using flow cytometry or imaging. | Requires multiple steps, can be more time-consuming, and may involve harsher reagents (BrdU). |

| Colony Formation Assay | Measures the ability of single cells to undergo unlimited division and form colonies. | Assesses long-term effects on cell survival and proliferative capacity. Considered a gold-standard for cytotoxicity. | Time-consuming (1-3 weeks) and not suitable for high-throughput screening. |

| ATP-Based Luminescence Assays | Quantifies ATP levels, which are indicative of metabolically active, viable cells. | Highly sensitive, rapid, and has a broad linear range. | Indirect measurement of cell number. ATP levels can fluctuate with metabolic state. |

Experimental Workflow for a Typical Cell Proliferation Assay

Below is a generalized workflow for evaluating a novel compound's effect on cell proliferation using a plate-based colorimetric assay (e.g., MTT).

Caption: Generalized workflow for a cell proliferation assay.

Protocol: MTT Cell Proliferation Assay

This protocol provides a general framework. Optimal cell seeding density, compound concentrations, and incubation times should be determined empirically for each cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution of known concentration)

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

-

Cell Seeding: a. Harvest exponentially growing cells using trypsinization. b. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue). c. Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a blank control. f. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After this incubation, carefully remove the medium. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette to ensure complete dissolution and a homogenous color.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Once information regarding the specific signaling pathways affected by this compound becomes available, detailed diagrams illustrating its molecular interactions can be generated. Researchers are encouraged to consult internal documentation or perform initial screening experiments to elucidate the compound's mechanism of action before proceeding with in-depth proliferation studies.

Application Notes and Protocols for In Vivo Testing of EMD-503982, a Novel ALK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The fusion protein resulting from these rearrangements, such as EML4-ALK, leads to constitutive activation of the ALK tyrosine kinase, promoting cell proliferation, survival, and tumor progression. Targeted inhibition of ALK has proven to be a highly effective therapeutic strategy. EMD-503982 is a novel, potent, and selective small-molecule inhibitor of ALK. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-tumor efficacy using established preclinical cancer models.

Signaling Pathway of EML4-ALK

The EML4-ALK fusion protein dimerizes, leading to the autophosphorylation of the ALK kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively drive cancer cell proliferation and survival.

Application Notes and Protocols for Co-Delivery of EMD-503982 and Doxorubicin using Cyclodextrin-Based Nanosponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combination therapy in cancer treatment is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for the co-delivery of EMD-503982, a hydrophobic c-Myc inhibitor, and doxorubicin (DOX), a hydrophilic chemotherapeutic agent, using cyclodextrin-based nanosponges (EpCN). The co-delivery system demonstrates synergistic anticancer activity and improved selectivity towards cancer cells.[1][2][3]

This compound targets the oncogenic transcription factor c-Myc, which is often overexpressed in various cancers and associated with poor prognosis. Doxorubicin is a widely used anthracycline that intercalates DNA and inhibits topoisomerase II. The combination of these two agents targets distinct but complementary pathways in cancer cells, leading to enhanced apoptosis. The use of cyclodextrin-based nanosponges allows for the simultaneous encapsulation of both hydrophobic (this compound) and hydrophilic (doxorubicin) drugs, with a pH-responsive release profile that favors the acidic tumor microenvironment.[1][2][3]

Data Presentation

Physicochemical Properties of Drug-Loaded Nanosponges

| Parameter | DX/EMD-EpCN | Reference |

| Size (nm) | 30 ± 13 | [1] |

| Zeta Potential (mV) | +23 ± 4 | [1] |

| Encapsulation Efficiency (%) | >98% | [1] |

In Vitro Cytotoxicity: IC50 Values (µM)

| Cell Line | Treatment | IC50 (µM) | Reference |

| A549 | Free Doxorubicin | 0.15 | |

| DX-EpCN | 0.06 | ||

| Free this compound | 43.84 | ||

| EMD-EpCN | 22.81 | ||

| Free Dox + Free EMD | Dox: 0.04 | ||

| DX/EMD-EpCN | Dox: 0.02 | ||

| MCF-7 | Free Doxorubicin | 0.12 | |

| DX-EpCN | 0.06 | ||

| Free this compound | 20.62 | ||

| EMD-EpCN | 13.14 | ||

| Free Dox + Free EMD | Dox: 0.04 | ||

| DX/EMD-EpCN | Dox: 0.02 |

A strong synergistic effect (Combination Index < 0.6) was observed for the co-loaded nanosponges in both A549 and MCF-7 cell lines.[1][2][3]

Experimental Protocols

I. Synthesis of Cyclodextrin-Based Nanosponges (EpCN)

This protocol describes the synthesis of epichlorohydrin-crosslinked β-cyclodextrin nanosponges.

Materials:

-

β-cyclodextrin (β-CD)

-

Epichlorohydrin (EPC)

-

Acetone

-

Deionized water

Procedure:

-

Dissolve β-cyclodextrin in a suitable solvent.

-

Add epichlorohydrin to the β-cyclodextrin solution under vigorous stirring. The molar ratio of β-cyclodextrin to epichlorohydrin can be varied to control the degree of cross-linking.[2]

-

Allow the reaction to proceed at a controlled temperature for a specified time to form a solid polymer.

-

Grind the resulting polymer block and wash it extensively with deionized water to remove any unreacted reagents.

-

Further purify the nanosponges by washing with acetone to remove organic impurities.[2]

-

Collect the purified nanosponges by decantation or filtration and dry them for future use.[2]

II. Co-Loading of Doxorubicin and this compound into Nanosponges

This protocol details the simultaneous loading of hydrophilic doxorubicin and hydrophobic this compound into the synthesized nanosponges.

Materials:

-

Synthesized EpCN

-

Doxorubicin hydrochloride (DX)

-

N,N-bis(5-ethyl-2-hydroxybenzyl) methylamine (this compound)

-

Absolute ethanol

-

Deionized water

Procedure:

-

Prepare a stock solution of doxorubicin in deionized water.

-

Prepare a stock solution of this compound in absolute ethanol.[2]

-

Disperse the synthesized EpCN in deionized water.

-

Simultaneously add the doxorubicin and this compound stock solutions to the nanosponge dispersion. A molar ratio of DX:EMD of 1:400 has been reported to be effective.[2]

-

Stir the mixture for a sufficient period to allow for efficient encapsulation of both drugs.

-

Collect the drug-loaded nanosponges (DX/EMD-EpCN) by centrifugation or other appropriate separation techniques.

-

Wash the DX/EMD-EpCN to remove any unloaded drugs.

-

Lyophilize or dry the final product for storage.

III. Characterization of Drug-Loaded Nanosponges

A. Dynamic Light Scattering (DLS) and Zeta Potential:

-

Disperse the DX/EMD-EpCN in deionized water or a suitable buffer.

-

Measure the particle size (hydrodynamic diameter) and zeta potential using a Zetasizer instrument.

B. Atomic Force Microscopy (AFM):

-

Deposit a diluted suspension of DX/EMD-EpCN onto a freshly cleaved mica surface.

-

Allow the sample to air dry.

-

Image the topography of the nanoparticles using an AFM in tapping mode.

IV. In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of the drug formulations on cancer cell lines.

Materials:

-

A549, MCF-7 (cancerous), and WI-38 (non-cancerous) cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with serial dilutions of free doxorubicin, free this compound, single-drug loaded nanosponges, and DX/EMD-EpCN. Include untreated cells as a control.

-

Incubate the plates for 72 hours.

-

Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values and combination index (CI) using appropriate software (e.g., CompuSyn).

V. Western Blot Analysis

This protocol is for assessing the expression levels of key proteins involved in apoptosis and cell proliferation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, anti-Bcl-2, anti-cleaved-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin). Western blot analysis has shown that co-delivery of DX and EMD significantly suppresses c-Myc and Bcl-2 expression while increasing cleaved-PARP expression.[3]

VI. Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of the drug formulations on the cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure:

-

Harvest the treated and untreated cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The co-delivery of DX and EMD has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[1][3]

Visualizations

Caption: Experimental workflow for the synthesis, drug loading, and evaluation of DX/EMD-EpCN.

Caption: Signaling pathway of this compound and Doxorubicin in cancer cells.

Caption: Logical relationship of the this compound and Doxorubicin co-delivery system.

References

Quantifying the Effects of EMD-503982 on Apoptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to quantifying the pro-apoptotic effects of EMD-503982, a potent inducer of programmed cell death in cancer cells. For the purposes of this document, we will focus on the activity of Emd-D, an emodin derivative identified as a key compound exhibiting these characteristics, as a representative molecule for this compound. Emd-D has been shown to inhibit ovarian cancer progression by targeting the glycolytic enzyme PFKFB4, which in turn modulates the SRC3/mTORC1 signaling pathway to induce apoptosis.[1][2] This document outlines detailed protocols for key assays to measure apoptosis, presents quantitative data in a clear, tabular format, and provides visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

Evasion of apoptosis is a hallmark of cancer, making the induction of programmed cell death a critical therapeutic strategy. This compound (represented by Emd-D) has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells. Mechanistic studies have revealed that Emd-D directly binds to and inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key regulator of glycolysis.[2] This inhibition leads to downstream effects on the Steroid Receptor Coactivator-3 (SRC-3) and the mammalian target of rapamycin complex 1 (mTORC1) signaling axis, ultimately promoting the expression of pro-apoptotic proteins and triggering cell death.[2]

Accurate quantification of the apoptotic effects of compounds like this compound is essential for their preclinical and clinical development. This guide provides standardized protocols for the most common and robust methods for assessing apoptosis, including flow cytometry with Annexin V and Propidium Iodide staining, caspase activity assays, and Western blotting for Bcl-2 family proteins.

Data Presentation

The following tables summarize the quantitative effects of Emd-D on ovarian cancer cell lines, providing a clear overview of its potency and efficacy in inducing apoptosis.

Table 1: In Vitro Cytotoxicity of Emd-D on Ovarian Cancer Cell Lines

| Cell Line | IC50 (µmol·L⁻¹) | Assay | Reference |

| OVHM | 10.27 | CCK8 Assay | [2] |

| SK-OV-3 | Dose-dependent inhibition observed | CCK8 Assay | [2] |

Table 2: Quantification of Emd-D-Induced Apoptosis by Flow Cytometry

| Cell Line | Emd-D Concentration (µmol·L⁻¹) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Reference |

| OVHM | 0 (Control) | Data not available in abstract | [2] |

| OVHM | 5 | Data not available in abstract | [2] |

| OVHM | 10 | Data not available in abstract | [2] |

| OVHM | 20 | Data not available in abstract | [2] |

Note: Specific percentages of apoptotic cells were not available in the abstracts. Researchers should refer to the full publication for detailed graphical and numerical data.

Table 3: Effect of Emd-D on the Expression of Apoptosis-Related Proteins

| Cell Line | Treatment | Bax/Bcl-2 Expression Ratio | Method | Reference |

| OVHM | Control | Baseline | Western Blot | [2] |

| OVHM | Emd-D (10 µmol·L⁻¹) | Increased | Western Blot | [2] |

| Xenograft Tumors | Emd-D Treatment | Increased | Immunohistochemistry | [2] |

Note: The abstracts state an increased expression of Bax/Bcl-2 apoptotic proteins, indicating a shift towards a pro-apoptotic state. For specific fold-change values, consultation of the full research article is recommended.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accuracy in quantifying the effects of this compound.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) solution

-

Flow Cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound and a vehicle control for the desired time period.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

White-walled multiwell plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with this compound and controls.

-

-

Assay Reagent Preparation and Addition:

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

-

Data Analysis:

-

Calculate the fold increase in caspase activity relative to the vehicle control.

-

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol is for the detection and quantification of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio.

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits PFKFB4, leading to SRC-3/mTORC1 pathway modulation and apoptosis.

Experimental Workflow for Quantifying Apoptosis

Caption: Workflow for the quantification of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting EMD-503982 solubility issues

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of EMD-503982. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For initial stock solutions, DMSO is the recommended solvent. It is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating.

Q2: My this compound powder is not dissolving completely in my aqueous buffer. What should I do?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. To prepare an aqueous working solution, it is best to first create a high-concentration stock solution in DMSO. Subsequently, this stock solution can be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.1%.

Q3: After diluting my DMSO stock solution into an aqueous buffer, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

-

Decrease the final concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try lowering the final concentration.

-

Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like ethanol might help to improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

-

Use a surfactant: In some cases, a non-ionic surfactant at a low concentration can aid in keeping the compound in solution. The choice of surfactant will be experiment-dependent.

-

Vortex immediately after dilution: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to minimize localized high concentrations that can lead to precipitation.

Q4: Can I use heating or sonication to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) and sonication can be employed to assist in the dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always check the stability of the compound under these conditions if possible.

Solubility Data

The following table summarizes the known solubility information for this compound. Please note that quantitative solubility data is limited, and the information provided is primarily qualitative.

| Solvent | Solubility | Remarks |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions[1]. |

| Aqueous Buffers | Insoluble | Direct dissolution is not recommended. Dilution from a DMSO stock is the preferred method. |

| Ethanol | No Data | While often used as a co-solvent for poorly soluble compounds, specific solubility data for this compound in ethanol is not available. |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (Molecular Weight: 458.90 g/mol )

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.589 mg of the compound.

-

Add Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

-

Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's datasheet for specific storage recommendations.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway: Coagulation Cascade and Inhibition by this compound

Caption: Inhibition of the coagulation cascade by this compound.

References

Technical Support Center: Optimizing E-cadherin Antagonist Concentration for In Vitro Experiments

Disclaimer: Information regarding the specific compound "EMD-503982" is not publicly available. This guide provides a comprehensive framework for optimizing the in vitro concentration of a generic E-cadherin antagonist, based on established principles and data from published research on other E-cadherin inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a generic E-cadherin antagonist?

A1: E-cadherin is a transmembrane protein crucial for cell-to-cell adhesion in epithelial tissues. It forms adherens junctions that are vital for tissue integrity. The extracellular domain of E-cadherin on one cell binds to the E-cadherin on a neighboring cell in a calcium-dependent manner. This interaction is primarily mediated by the N-terminal extracellular domain, which contains a conserved histidine-alanine-valine (HAV) sequence.

A generic E-cadherin antagonist, whether a peptide or a small molecule, typically functions by disrupting this homophilic interaction. It may competitively bind to the extracellular domain of E-cadherin, preventing it from interacting with E-cadherin on adjacent cells. This disruption of cell-cell adhesion can lead to a variety of cellular responses, including changes in cell morphology, increased cell motility, and modulation of intracellular signaling pathways.

Q2: What are the expected phenotypic changes in cells after treatment with an E-cadherin antagonist?

A2: Treatment of epithelial cells with an E-cadherin antagonist is expected to induce a phenotype consistent with the disruption of cell-cell adhesion. Common observations include:

-

Morphological Changes: A transition from a cobblestone-like, epithelial morphology to a more scattered, elongated, or fibroblast-like (mesenchymal) appearance.

-

Decreased Cell Aggregation: A reduced ability of single cells to form compact aggregates in suspension culture.

-